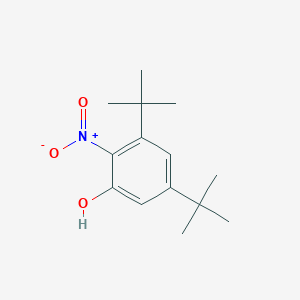

3,5-Ditert-butyl-2-nitrophenol

Description

3,5-Ditert-butyl-2-nitrophenol is a nitrophenol derivative characterized by two tert-butyl substituents at the 3- and 5-positions of the phenolic ring and a nitro group at the 2-position. This sterically hindered structure significantly influences its physicochemical properties, including solubility, thermal stability, and reactivity. The tert-butyl groups enhance lipophilicity, making it less polar than simpler nitrophenols like 2-nitrophenol or 4-nitrophenol. Its applications span organic synthesis, polymer stabilization, and as a precursor for photoactive compounds .

Properties

IUPAC Name |

3,5-ditert-butyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(15(17)18)11(16)8-9/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZHVNRCHYCYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356554 | |

| Record name | 3,5-ditert-butyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-67-8 | |

| Record name | 3,5-ditert-butyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,5-Ditert-butyl-2-nitrophenol with analogous nitrophenol derivatives, including those referenced in the provided evidence (e.g., 4-nitrophenol sodium salt dihydrate and nitroanisoles).

Notes:

- *Data for this compound is extrapolated from structurally similar compounds and literature on tert-butyl-substituted aromatics.

- The sodium salt of 4-nitrophenol exhibits ionic character, leading to exceptional thermal stability ($>$300°C) and water solubility due to its phenolate group .

Key Research Findings and Trends

Steric and Electronic Effects

- Steric Hindrance: The tert-butyl groups in this compound reduce reactivity in electrophilic substitution reactions compared to unsubstituted nitrophenols. This contrasts with 2-nitroanisole, where the methoxy group activates the ring for ortho/para substitutions .

- Solubility: The tert-butyl substituents render this compound highly lipophilic, limiting its water solubility. In contrast, 4-nitrophenol sodium salt dihydrate is water-soluble due to ionic interactions .

Thermal Stability

- This compound decomposes near 130°C, whereas 4-nitrophenol sodium salt dihydrate remains stable above 300°C, highlighting the stabilizing effect of ionic bonds in the latter .

Spectroscopic Properties

- The nitro group in this compound exhibits a strong absorption band at 320–340 nm (UV-Vis), similar to 2-nitroanisole. However, tert-butyl substituents cause bathochromic shifts due to electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.